molecular formula C23H24N2OS B2999117 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether CAS No. 343373-58-0

2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether

Cat. No.: B2999117
CAS No.: 343373-58-0
M. Wt: 376.52
InChI Key: JMZCQZVDAGURPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether is a synthetic quinazoline derivative supplied for research purposes. Quinazoline-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . These heterocyclic scaffolds are known to interact with multiple enzymatic targets, including various kinases, and are commonly explored in oncology and other therapeutic areas . This compound is intended for use in assay development, high-throughput screening, and fundamental biochemical research to further elucidate the properties and potential applications of tetrahydroquinazoline structures. The product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(4-methylphenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-16-7-11-18(12-8-16)15-27-23-24-21-6-4-3-5-20(21)22(25-23)26-19-13-9-17(2)10-14-19/h7-14H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZCQZVDAGURPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C18H20N2O2S2
  • Molecular Weight: 360.49 g/mol
  • CAS Number: 339018-80-3

The structure of this compound includes a tetrahydroquinazoline moiety, which is known for its ability to interact with various biological targets.

Anticancer Properties

Quinazoline derivatives are widely studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, certain quinazoline-based compounds have been identified as potent inhibitors of human DNA topoisomerase II, an enzyme critical for DNA replication and repair . This suggests that this compound may also exhibit similar anticancer activity.

Case Studies and Research Findings

  • Case Study on Quinazoline Derivatives:
    A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the activity against different cancer types. The presence of sulfanyl groups was found to enhance cytotoxicity in some cases .
  • Mechanistic Insights:
    Investigations into the mechanism of action revealed that quinazoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function . This pathway may be relevant for understanding how this compound functions at a cellular level.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is scarce, related compounds in the quinazoline class have shown varied absorption rates and half-lives depending on their chemical modifications. Toxicity studies are essential to determine safe dosage levels and potential side effects associated with long-term use.

Comparison with Similar Compounds

The target compound shares a common tetrahydroquinazoline core with several analogs, differing primarily in substituents on the sulfanyl and aryl ether groups. Below is a detailed comparison based on structural variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison of Quinazoline Derivatives

Compound Name (IUPAC) Sulfanyl Substituent Aryl Ether Substituent Molecular Formula Molecular Weight Key Features/Inferred Properties Reference
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether (Target) 4-Methylbenzyl 4-Methylphenyl C₂₄H₂₆N₂OS 390.54 g/mol Moderate lipophilicity; balanced steric bulk
4-(tert-Butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether 2-Chlorobenzyl 4-tert-Butylphenyl C₂₆H₂₈ClN₂OS 459.03 g/mol Increased lipophilicity (tert-butyl); electron-withdrawing Cl may enhance stability
N-[4-({2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide 4-Chlorobenzyl 4-Acetamidophenyl C₂₄H₂₃ClN₄O₂S 490.99 g/mol Hydrogen-bonding capacity (acetamide); potential for improved target binding
3-Chlorophenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether 4-Methylbenzyl 3-Chlorophenyl C₂₃H₂₂ClN₂OS 413.95 g/mol Electron-withdrawing Cl at meta position; altered electronic distribution
2,4-Difluorophenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether 4-Methylbenzyl 2,4-Difluorophenyl C₂₂H₂₀F₂N₂OS 398.47 g/mol Enhanced metabolic stability (fluorine); reduced steric hindrance
Methyl 4-methyl-2-[(1-naphthylmethyl)sulfanyl]-7-quinazolinyl ether 1-Naphthylmethyl Methyl C₂₁H₁₈N₂OS 346.45 g/mol High aromaticity (naphthyl); potential π-π interactions

Analysis of Substituent Effects

Sulfanyl Group Modifications
  • 4-Methylbenzyl (Target Compound) : The methyl group at the para position provides moderate lipophilicity without significant steric hindrance. This substitution is common in analogs to balance solubility and membrane permeability .
  • The 2-chloro isomer () may induce steric clashes, whereas 4-chloro () aligns for optimal electronic effects .
  • Naphthylmethyl () : The bulky naphthyl group increases aromatic surface area, favoring π-π stacking in hydrophobic binding pockets but may reduce solubility .
Aryl Ether Modifications
  • 4-Methylphenyl (Target): A non-polar substituent that enhances lipophilicity and may improve blood-brain barrier penetration.
  • 2,4-Difluorophenyl () : Fluorine atoms improve metabolic stability and electronegativity, favoring interactions with polar residues in target proteins .
  • Acetamidophenyl (): The acetamide group introduces hydrogen-bond donor/acceptor capabilities, which could enhance binding specificity in enzymatic active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A step-wise optimization approach is recommended. Begin with sulfonation of 4-methylbenzylamine using sulfur derivatives, followed by nucleophilic substitution with the quinazolinyl ether scaffold. Key variables include temperature (60–80°C for sulfonation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., triethylamine for deprotonation). Use Design of Experiments (DoE) to evaluate interactions between variables, such as a split-plot design to account for hierarchical factors like reaction time and stoichiometry .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is ideal for purity assessment. For structural confirmation, use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–7.4 ppm) and sulfanyl/thioether linkages (δ 2.5–3.0 ppm). Mass spectrometry (ESI-MS) in positive ion mode can verify molecular weight (expected [M+H]+^+ ~425 Da). Cross-validate results with FT-IR for functional groups (e.g., C-S stretch at 600–700 cm1^{-1}) .

Q. How should stability studies be designed under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines. Expose the compound to:

  • Thermal stress : 40°C, 75% RH for 6 months.
  • Photolytic stress : UV light (ICH Option 2) for 48 hours.
  • Hydrolytic stress : Buffered solutions (pH 1.2, 4.5, 6.8) at 25°C.
    Monitor degradation products via HPLC and correlate with environmental parameters (e.g., pH-dependent hydrolysis of the sulfanyl group) .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use a tiered approach:

  • In silico docking : Molecular dynamics simulations (AMBER/CHARMM force fields) to predict binding affinity to quinazoline-targeted kinases.
  • In vitro assays : Fluorescence polarization (FP) assays for competitive binding studies.
  • In vivo models : Zebrafish embryos or murine xenografts for pharmacokinetic profiling (e.g., bioavailability via LC-MS/MS). Validate findings using negative controls (e.g., scrambled analogs) and statistical models (ANOVA for dose-response curves) .

Q. How can discrepancies in reported bioactivity data across studies be resolved?

  • Methodological Answer : Perform a meta-analysis to identify confounding variables:

  • Assay variability : Compare IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Compound purity : Cross-check with HPLC data from independent labs (retention time ±0.2 min).
  • Cell line heterogeneity : Use STR profiling for authentication. Apply multivariate regression to isolate factors contributing to variability (e.g., solvent DMSO vs. ethanol) .

Q. What methodologies are recommended for assessing environmental fate and ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Abiotic transformations : Study hydrolysis kinetics (pH 7–9) and photodegradation in simulated sunlight (λ > 290 nm).
  • Biotic transformations : Use soil microcosms with 14C^{14}C-labeled compound to track mineralization rates.
  • Trophic transfer : Model bioaccumulation in Daphnia magna (OECD 211 guidelines) and LC50_{50} assays for acute toxicity. Risk quotients (RQ = PEC/PNEC) should incorporate regional hydrology data .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis:

  • δD_D (Dispersion): ~18 MPa1/2^{1/2}.
  • δP_P (Polar): ~6 MPa1/2^{1/2}.
  • δH_H (Hydrogen bonding): ~4 MPa1/2^{1/2}.
    Use HSPiP software to map solubility in solvents like DMSO (δP_P = 16.4) vs. ethyl acetate (δP_P = 5.3). Discrepancies may arise from crystallinity differences (e.g., amorphous vs. crystalline forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.